2-Hydroxyphenylsulphur pentafluoride

Medicinal Chemistry Physical Organic Chemistry Drug Design

3-Hydroxyphenylsulphur pentafluoride (1126968-75-9) delivers a unique 'super-trifluoromethyl' (–SF₅) moiety for medicinal and agrochemical programs. Compared to –CF₃, it provides a 41% stronger inductive effect (σI=0.55) and 38.5% higher lipophilicity (π=1.51), driving a 0.5–0.6 log unit increase in logP for superior target engagement, ADME profile, and cuticular penetration. Its documented thermal (mp 104–105°C for para isomer) and hydrolytic stability ensures robust performance in multi-step synthesis without protecting groups. This is a strategic, high-value research building block for teams seeking to explore underserved chemical space beyond trifluoromethylated phenols.

Molecular Formula C6H5F5OS
Molecular Weight 220.16 g/mol
CAS No. 1126968-75-9
Cat. No. B1371571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenylsulphur pentafluoride
CAS1126968-75-9
Molecular FormulaC6H5F5OS
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(F)(F)(F)(F)F
InChIInChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H
InChIKeyFPVXSUWUMQLKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyphenylsulphur Pentafluoride (CAS 1126968-75-9): Pentafluorosulfanyl Phenol Building Block


2-Hydroxyphenylsulphur pentafluoride (CAS 1126968-75-9), also known as 2-(pentafluorosulfanyl)phenol or 2-(pentafluoro-λ⁶-sulfanyl)phenol, is a fluorinated aromatic phenol derivative bearing the hypervalent pentafluorosulfanyl (–SF₅) group . This compound is a member of the arylsulfur pentafluoride class, which is renowned for combining the strong electron-withdrawing character and high lipophilicity of the –SF₅ moiety [1]. The –SF₅ group is often described as a 'super-trifluoromethyl' group due to its significantly higher electronegativity (Hammett substituent constant σI = 0.55) and lipophilicity (Hansch hydrophobicity constant π = 1.51) compared to the widely used –CF₃ group [2].

Why 2-Hydroxyphenylsulphur Pentafluoride Cannot Be Substituted with Generic Trifluoromethyl Phenols


2-Hydroxyphenylsulphur pentafluoride cannot be directly substituted with its closest structural analog, 2-hydroxybenzotrifluoride (2-trifluoromethylphenol), without fundamentally altering the physicochemical and biological profile of the target molecule. Although both the –SF₅ and –CF₃ groups are strong electron-withdrawing substituents, the –SF₅ moiety exerts a markedly stronger inductive effect (σI = 0.55 versus 0.39 for –CF₃) and confers significantly greater lipophilicity (π = 1.51 versus 1.09 for –CF₃) [1]. These differences translate into measurable changes in molecular properties, including a 0.5–0.6 log unit increase in octanol-water partition coefficients for –SF₅-substituted arenes compared to their –CF₃ analogs [2]. Furthermore, the –SF₅ group is substantially larger, possessing greater steric bulk than –CF₃, which can influence molecular conformation and binding interactions in ways that cannot be replicated by a simple –CF₃ substitution [3].

2-Hydroxyphenylsulphur Pentafluoride: Quantitative Comparative Evidence Versus Closest Analogs


Superior Electron-Withdrawing Capacity of SF5 Versus CF3: Hammett Substituent Constant Comparison

The –SF₅ group demonstrates significantly stronger electron-withdrawing capacity compared to the –CF₃ group, as quantified by Hammett substituent constants. The inductive constant (σI) for –SF₅ is 0.55, compared to 0.39 for –CF₃, representing a 41% increase in inductive electron withdrawal [1]. This enhanced electronegativity directly influences the reactivity of the phenol ring and can modulate the pKa of the hydroxyl proton.

Medicinal Chemistry Physical Organic Chemistry Drug Design

Increased Lipophilicity of SF5-Containing Compounds: Hansch Hydrophobicity Constant and logP Comparisons

The –SF₅ group confers significantly higher lipophilicity than the –CF₃ group. The Hansch hydrophobicity constant (π) for –SF₅ is 1.51, whereas π for –CF₃ is 1.09, representing a 38.5% increase in lipophilicity contribution [1]. This difference is further corroborated by head-to-head comparisons of SF₅- and CF₃-substituted cannabinoid receptor ligands, which demonstrated consistently higher logP values for the SF₅ analogs across multiple matched molecular pairs [2]. A broader study of SF₅-containing compounds showed octanol-water partition coefficients (log KOW) ranging from 2.9 to 3.6, which were approximately 0.5–0.6 log units higher than their CF₃ analogs [3].

Lipophilicity ADME Bioavailability Drug Discovery

Documented Thermal Stability: p-Hydroxyphenylsulfur Pentafluoride Melting Point at 104–105 °C

2-Hydroxyphenylsulphur pentafluoride (the ortho-isomer) and its para-analog (p-hydroxyphenylsulfur pentafluoride) have been documented as stable, crystalline solids. The para-isomer is explicitly reported as a white crystalline solid with a melting point of 104–105 °C [1]. The broader class of arylsulfur pentafluorides is characterized by excellent thermal and chemical stability, enabling storage under normal atmospheric conditions in conventional containers [1].

Thermal Stability Process Chemistry Storage Stability Synthetic Utility

Enhanced CB1 Receptor Affinity of SF5-Containing Ligands Versus CF3 Analogs

In a direct head-to-head comparison of SF₅-, CF₃-, and tert-butyl-substituted pyrazole cannabinoid ligands, the SF₅-substituted compounds generally exhibited slightly higher or equivalent CB1 receptor affinity compared to their CF₃ counterparts, with Ki values consistently in the nanomolar range [1]. The study synthesized and tested exact matched molecular pairs where the only variable was the substituent (SF₅ versus CF₃ versus tert-butyl) at the meta- or para-position of an aniline moiety. Functional β-arrestin recruitment assays confirmed that both SF₅ and CF₃ compounds acted as CB1 neutral antagonists, demonstrating that the SF₅ group can serve as an effective bioisosteric replacement while maintaining or modestly improving target engagement [1].

GPCR Cannabinoid Receptor Receptor Binding Affinity Bioisostere

Documented Hydrolytic and Chemical Stability of the SF5 Group

The –SF₅ group exhibits high hydrolytic and chemical stability that is documented as equal to or exceeding that of the –CF₃ group. Arylsulfur pentafluorides demonstrate stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments [1]. This exceptional stability profile means that 2-hydroxyphenylsulphur pentafluoride can withstand diverse reaction conditions during downstream synthetic transformations without degradation of the –SF₅ moiety.

Hydrolytic Stability Chemical Stability Synthetic Robustness Storage

Optimal Application Scenarios for 2-Hydroxyphenylsulphur Pentafluoride Based on Quantitative Evidence


Medicinal Chemistry: Bioisosteric Replacement of Trifluoromethyl Phenol Scaffolds

2-Hydroxyphenylsulphur pentafluoride is ideally suited for medicinal chemistry programs seeking to replace a 2-trifluoromethylphenol moiety with a bioisostere that maintains or enhances target engagement while improving lipophilicity-driven ADME properties. The –SF₅ group demonstrates a 38.5% higher Hansch hydrophobicity constant (π = 1.51 vs 1.09) and a 41% stronger inductive electron-withdrawing effect (σI = 0.55 vs 0.39) compared to –CF₃ [1]. Head-to-head comparisons in cannabinoid receptor ligands confirm that SF₅ substitution maintains or modestly improves CB1 receptor affinity (Ki in nanomolar range) relative to matched CF₃ analogs [2].

Agrochemical Development: Designing High-Lipophilicity Active Ingredients

The 0.5–0.6 log unit increase in octanol-water partition coefficient for SF₅-substituted arenes compared to their CF₃ analogs [1] makes 2-hydroxyphenylsulphur pentafluoride a strategic building block for agrochemical discovery programs where enhanced cuticular penetration and leaf retention are desired. The combination of high electronegativity and high lipophilicity—a property combination unique to the –SF₅ group among common substituents [2]—enables the design of active ingredients with improved physicochemical profiles for foliar uptake and translocation.

Process Chemistry and Scale-Up: Thermally Stable Phenolic Building Block

The documented thermal stability of arylsulfur pentafluorides, with p-hydroxyphenylsulfur pentafluoride isolated as a stable white crystalline solid melting at 104–105 °C [1], positions 2-hydroxyphenylsulphur pentafluoride as a reliable building block for process chemistry applications. Its hydrolytic stability, which is documented to equal or exceed that of the –CF₃ group under acidic, basic, oxidative, and reductive conditions [2], ensures compatibility with diverse reaction conditions without requiring protecting group strategies.

Materials Science: High-Polarity Functional Monomers and Liquid Crystals

The –SF₅ group imparts a profound dipole moment due to its high electronegativity (σI = 0.55), while simultaneously conferring high lipophilicity (π = 1.51) [1]. This unique combination of high polarity with low polarizability makes SF₅-containing phenols, including 2-hydroxyphenylsulphur pentafluoride, valuable precursors for advanced materials such as liquid crystals and functional polymers where tailored dielectric properties and molecular alignment are critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyphenylsulphur pentafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.